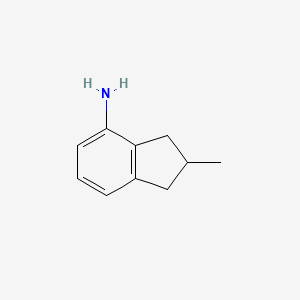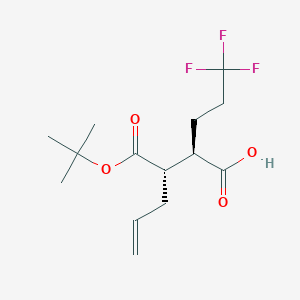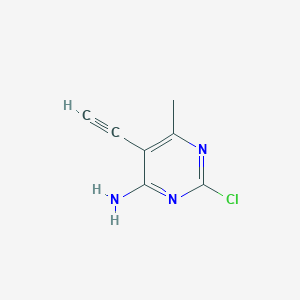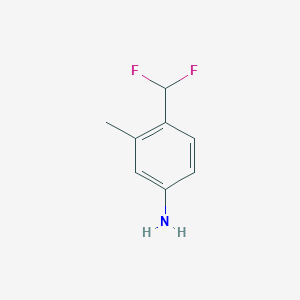![molecular formula C7H4F3N3 B13027828 7-(Trifluoromethyl)imidazo[1,5-b]pyridazine](/img/structure/B13027828.png)
7-(Trifluoromethyl)imidazo[1,5-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)imidazo[1,5-b]pyridazine: is a heterocyclic compound with a unique structure. It belongs to the imidazo[1,5-b]pyridazine family, which serves as a valuable scaffold in organic synthesis and pharmaceutical chemistry . The trifluoromethyl group (CF₃) enhances its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization of appropriate precursors, such as imidazole derivatives, under specific conditions. Transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been employed to functionalize the imidazo[1,5-b]pyridazine core .
Industrial Production:: While industrial-scale production methods may vary, researchers often optimize synthetic routes to achieve high yields and purity. Detailed industrial processes are proprietary, but academic studies provide insights into the feasibility of large-scale synthesis.
Analyse Des Réactions Chimiques
Reactivity:: 7-(Trifluoromethyl)imidazo[1,5-b]pyridazine participates in various chemical reactions:
Oxidation: It can undergo oxidative transformations, leading to the formation of various functional groups.
Reduction: Reduction reactions modify the imidazo[1,5-b]pyridazine ring system.
Substitution: Nucleophilic substitution reactions occur at specific positions.
Other Transformations: Alkylation, acylation, and cyclization reactions are also possible.
Oxidation: Oxidants like mCPBA, DDQ, or peroxides.
Reduction: Hydrogenation (catalytic or chemical) using Pd/C, Raney nickel, or hydrides.
Substitution: Nucleophiles (amines, thiols, etc.) in the presence of suitable bases.
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products:: The specific products depend on the reaction conditions and substituents. Researchers have synthesized derivatives with diverse functional groups for various applications.
Applications De Recherche Scientifique
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules.
Drug Discovery: Scaffold for designing potential pharmaceuticals.
Biological Studies: Investigating interactions with enzymes, receptors, and proteins.
Therapeutic Potential: Research on anti-inflammatory, antiviral, or anticancer properties.
Materials Science: Incorporation into polymers, dyes, or materials with specific properties.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes. Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While 7-(Trifluoromethyl)imidazo[1,5-b]pyridazine is unique, it shares features with related compounds:
Imidazo[1,2-a]pyridines: Close structural relatives.
Other Heterocycles: Pyridazines, imidazoles, and pyrimidines.
Propriétés
IUPAC Name |
7-(trifluoromethyl)imidazo[1,5-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-11-4-5-2-1-3-12-13(5)6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJICHXPAUGXCFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2N=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13027745.png)

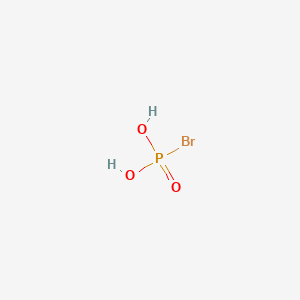
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)
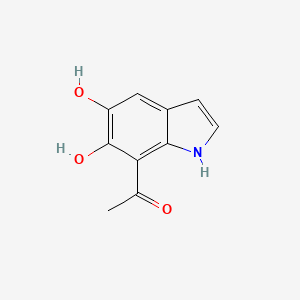
![(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13027767.png)
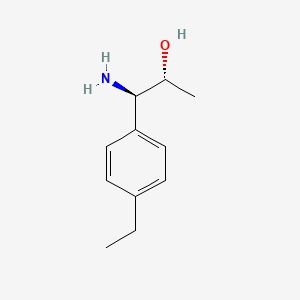
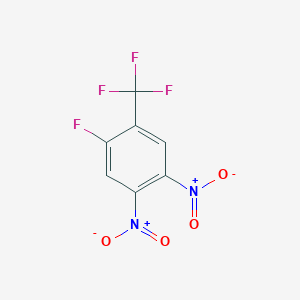
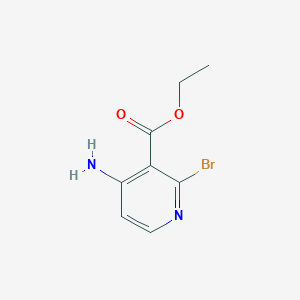
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13027787.png)
